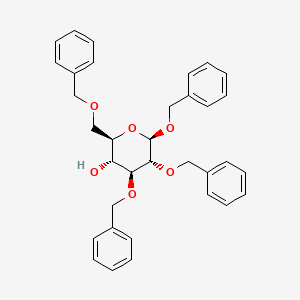

1,2,3,6-Tetra-O-benzyl-b-D-glucopyranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,2,3,6-Tetra-O-benzyl-b-D-glucopyranoside is a derivative of D-glucose, where four hydroxyl groups are protected by benzyl groups. This compound is often used as an intermediate in the synthesis of various glycosides and other carbohydrate derivatives. It is known for its stability and solubility in organic solvents, making it a valuable reagent in organic synthesis.

準備方法

Synthetic Routes and Reaction Conditions

1,2,3,6-Tetra-O-benzyl-b-D-glucopyranoside can be synthesized through the benzylation of D-glucose. The process typically involves the following steps:

Protection of Hydroxyl Groups: D-glucose is treated with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. This reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Purification: The crude product is purified using column chromatography or recrystallization to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions and purification steps .

化学反応の分析

Types of Reactions

1,2,3,6-Tetra-O-benzyl-b-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often involve nucleophiles such as thiols or amines in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzylated aldehydes or acids, while reduction can produce benzylated alcohols .

科学的研究の応用

Synthetic Applications

1.1 Glycosylation Reactions

1,2,3,6-Tetra-O-benzyl-β-D-glucopyranoside serves as a glycosyl donor in glycosylation reactions. It can form glycosidic bonds with various acceptors to synthesize complex oligosaccharides. For instance, studies have demonstrated its use in synthesizing trehalose analogs, which have potential therapeutic applications due to their biological functions such as osteoporosis suppression .

1.2 Synthesis of Disaccharides

The compound has been utilized in the synthesis of non-reducing disaccharides. A notable study reported the coupling of 1,2,3,6-tetra-O-benzyl-β-D-glucopyranoside with other glycosyl donors to create novel disaccharides with unique properties . This method showcases the versatility of the compound in creating structurally diverse oligosaccharides.

Biological Applications

2.1 Neuroprotective Properties

Research indicates that derivatives of 1,2,3,6-Tetra-O-benzyl-β-D-glucopyranoside exhibit neuroprotective effects. In vitro studies have shown that certain glycosides derived from this compound can protect neuronal cells from oxidative stress and neurotoxicity induced by substances like 6-hydroxydopamine . This suggests potential applications in treating neurodegenerative diseases.

2.2 Antioxidant Activity

The compound has also been investigated for its antioxidant properties. Various studies highlight its ability to scavenge free radicals and reduce oxidative stress in biological systems . Such properties make it a candidate for developing antioxidant therapies.

Chemical Properties and Reactivity

3.1 Stability and Reactivity

作用機序

The mechanism of action of 1,2,3,6-Tetra-O-benzyl-b-D-glucopyranoside involves its role as a glycosyl donor in glycosylation reactions. The benzyl groups protect the hydroxyl groups, allowing selective activation and transfer of the glycosyl moiety to acceptor molecules. This process is facilitated by catalysts such as Lewis acids or enzymes, leading to the formation of glycosidic bonds.

類似化合物との比較

Similar Compounds

2,3,4,6-Tetra-O-benzyl-D-glucopyranose: Similar in structure but differs in the position of benzyl groups.

2,3,4,6-Tetra-O-benzyl-D-galactopyranose: Another benzylated sugar derivative with a different stereochemistry.

1,2,3,4-Tetra-O-acetyl-b-D-glucopyranose: An acetylated derivative of D-glucose used in similar applications

Uniqueness

1,2,3,6-Tetra-O-benzyl-b-D-glucopyranoside is unique due to its specific benzylation pattern, which provides distinct reactivity and stability. This makes it particularly useful in selective glycosylation reactions and the synthesis of complex carbohydrate structures .

生物活性

1,2,3,6-Tetra-O-benzyl-β-D-glucopyranoside is a synthetic carbohydrate compound that serves as a significant precursor in glycosylation reactions. Its structural complexity, characterized by the presence of four benzyl groups attached to the glucose moiety, facilitates its role in various biochemical processes. This article delves into the biological activity of this compound, highlighting its mechanisms of action, interactions with enzymes and proteins, and relevant research findings.

- Molecular Formula : C34H36O6

- Molecular Weight : 540.65 g/mol

- Physical State : Solid at room temperature; melting point ranges from 60.4 to 64.4 °C.

The compound is recognized for its stability under mild conditions and its ability to undergo various chemical transformations while maintaining structural integrity .

1,2,3,6-Tetra-O-benzyl-β-D-glucopyranoside primarily functions as a glycosyl donor in glycosylation reactions. The benzyl groups protect the hydroxyl groups on the glucose molecule, allowing for selective activation and transfer of the glycosyl moiety to acceptor molecules. This process is often facilitated by catalysts such as Lewis acids or specific enzymes like glycosyltransferases.

Key Reactions:

- Glycosidic Bond Formation : The compound participates in reactions that lead to the formation and cleavage of glycosidic bonds.

- Enzyme Interactions : It can interact with various enzymes and proteins, influencing biological processes such as cell signaling and immune responses .

Biological Activities

The biological activities attributed to 1,2,3,6-Tetra-O-benzyl-β-D-glucopyranoside include:

- Interaction with Lectins : The compound has been shown to bind with lectins and other carbohydrate-binding proteins, which play crucial roles in cellular recognition processes.

- Influence on Immune Responses : By interacting with specific proteins involved in immune signaling pathways, it may modulate immune responses.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

Several studies have investigated the biological activity of 1,2,3,6-Tetra-O-benzyl-β-D-glucopyranoside:

- Glycosylation Studies : Research has demonstrated that this compound can enhance the efficiency of glycosylation reactions involving various acceptor molecules. In a study involving different Lewis acids as catalysts, it was found that using BF3·OEt2 yielded disaccharides with improved stereoselectivity .

- Binding Affinity Research : Interaction studies revealed that 1,2,3,6-Tetra-O-benzyl-β-D-glucopyranoside exhibits significant binding affinity with certain lectins. This interaction was quantitatively assessed through various biochemical assays.

- Synthetic Applications : The compound's utility in synthesizing complex carbohydrates has been highlighted in multiple synthetic pathways where it serves as a stable intermediate. Its ability to undergo further transformations while retaining structural integrity makes it invaluable in carbohydrate chemistry .

特性

IUPAC Name |

(2R,3R,4S,5R,6R)-4,5,6-tris(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H36O6/c35-31-30(25-36-21-26-13-5-1-6-14-26)40-34(39-24-29-19-11-4-12-20-29)33(38-23-28-17-9-3-10-18-28)32(31)37-22-27-15-7-2-8-16-27/h1-20,30-35H,21-25H2/t30-,31-,32+,33-,34-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYZRJGYIUDQFSY-BGSSSCFASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C(C(O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H36O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。